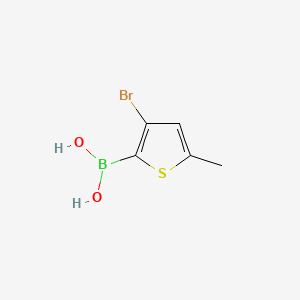

3-Bromo-5-methylthiophene-2-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-methylthiophene-2-boronic acid: is an organoboron compound with the molecular formula C5H6BBrO2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is particularly significant in organic synthesis, especially in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-boronic acid typically involves the bromination of 5-methylthiophene followed by borylation. One common method includes:

Bromination: 5-Methylthiophene is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to yield 3-bromo-5-methylthiophene.

Borylation: The brominated product is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving 3-Bromo-5-methylthiophene-2-boronic acid. It couples with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various substituted thiophenes.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).

Bases: Such as potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: : 3-Bromo-5-methylthiophene-2-boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling. It is also used in the synthesis of various heterocyclic compounds and polymers.

Biology and Medicine:

Industry: : In the industrial sector, this compound is used in the manufacture of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The primary mechanism of action for 3-Bromo-5-methylthiophene-2-boronic acid is through its participation in Suzuki-Miyaura coupling reactions. The process involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in similar coupling reactions.

5-Bromo-2-thienylboronic acid: A structurally similar compound with applications in Suzuki coupling reactions.

Uniqueness: : 3-Bromo-5-methylthiophene-2-boronic acid is unique due to its specific substitution pattern, which can influence the electronic properties and reactivity of the compound, making it suitable for specific synthetic applications.

Biologische Aktivität

3-Bromo-5-methylthiophene-2-boronic acid is an organoboron compound that features a thiophene ring, a bromine atom, and a boronic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

The molecular formula of this compound is C7H8BBrOS, with a molar mass of approximately 227.06 g/mol. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly for constructing complex organic molecules.

- Interaction with Biomolecules : Boronic acids are known to interact with various biomolecules, including carbohydrates and proteins. This interaction could influence their biological functions and potentially lead to therapeutic applications.

- Anticancer Activity : Similar thiophene derivatives have shown promise in anticancer research. The presence of electron-donating groups, like the methyl group in this compound, may enhance cytotoxicity against cancer cells by increasing reactivity towards biological targets.

Case Studies and Research Findings

Several studies have investigated related thiophene compounds, providing a framework for understanding the potential biological activities of this compound.

- Haemolytic Activity : A study on thiophene derivatives demonstrated significant haemolytic activity, with certain compounds causing up to 69.7% lysis of red blood cells. This suggests that similar derivatives might exhibit cytotoxic properties that warrant further investigation .

- Antithrombotic Properties : Research on other thiophene-based compounds showed varying degrees of antithrombotic activity, indicating that modifications to the thiophene structure can influence blood clotting mechanisms .

- Biological Evaluation : In a broader context, compounds containing thiophene rings have been evaluated for their effectiveness against various biological targets, including enzymes and receptors involved in disease pathways. The structural characteristics of this compound may allow it to participate in similar interactions .

Comparative Analysis of Related Compounds

To better understand the potential applications and biological activities of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (4-Bromothiophen-2-yl)boronic acid | 0.77 | Contains bromine; used in synthesis |

| (4-Methylthiophen-2-yl)boronic acid | 0.67 | Methyl group instead of bromine; different reactivity |

| (5-Chlorothiophen-2-yl)boronic acid | 0.64 | Chlorine instead of bromine; potential biological activity |

| (4-Bromo-5-methylthiophen-2-yl)boronic acid | 0.61 | Methyl group adds steric hindrance; different applications |

Eigenschaften

IUPAC Name |

(3-bromo-5-methylthiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BBrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2,8-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJENRTSJWSKNLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)C)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BBrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681705 |

Source

|

| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351859-39-6 |

Source

|

| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.